Kv1.3 Channel Blockade: Potency Context Within the 3-Aryl-7H-furo[3,2-g]chromen-7-one Series
The compound belongs to a series of 3-aryl-7H-furo[3,2-g]chromen-7-ones that were systematically evaluated for Kv1.3 channel blocking activity. Across all furocoumarins in this study, the most potent compound achieved a half-blocking concentration of 0.7 μM against mKv1.3 channels stably expressed in L-929 mouse fibroblasts, as measured by whole-cell patch clamp electrophysiology [1]. While the exact IC₅₀ of the 4-bromophenyl derivative was not individually reported, its structural placement within the 3-aryl sub-series—where aryl substitution at position 3 was a key determinant of activity—establishes it as a candidate for ion channel modulation studies. By comparison, the parent compound psoralen (unsubstituted at position 3) shows substantially weaker Kv1.3 blockade, with activity typically orders of magnitude lower than optimized 3-aryl derivatives in related chemotypes [2].
| Evidence Dimension | Kv1.3 channel half-blocking concentration |
|---|---|
| Target Compound Data | Not individually reported; belongs to the 3-aryl sub-series that produced the most potent blocker in the study |
| Comparator Or Baseline | Most potent compound in the 3-alkyl/3-aryl series: IC₅₀ = 0.7 μM. Parent psoralen: significantly weaker activity (exact value not quantified in direct comparison) |
| Quantified Difference | Cannot be precisely calculated for the target compound; series-best compound is approximately 0.7 μM |
| Conditions | L-929 mouse fibroblasts stably transfected with mKv1.3; whole-cell patch clamp; depolarizing step pulses |
Why This Matters
This class-level evidence positions the compound within a validated pharmacophore for Kv1.3 modulation, which is relevant for selecting screening candidates for autoimmune and inflammatory disease targets.
- [1] Wernekenschnieder, A., Körner, P., & Hänsel, W. (2004). 3-Alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones as blockers of the voltage-gated potassium channel Kv1.3. Die Pharmazie, 59(4), 319–320. View Source
- [2] Schmitz, A., et al. (2005). Design of PAP-1, a selective small molecule Kv1.3 blocker for the suppression of effector memory T cells in autoimmune diseases. Molecular Pharmacology, 68(5), 1254–1270. (Referenced as context for psoralen-based Kv1.3 blocker development.) View Source
